tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate
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Overview
Description
tert-Butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate: is a chemical compound with the molecular formula C13H23NO2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a tert-butyl ester group and an ethenyl substituent on the piperidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction or other suitable alkylation methods.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl acetate under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and halides under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Piperidine derivatives are known for their pharmacological activities, including analgesic and antipsychotic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate involves its interaction with molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- tert-Butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate
- tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate
- tert-Butyl (3R)-3-benzyl-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-4-oxobutanoate
Uniqueness: tert-Butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate is unique due to its ethenyl substituent, which imparts specific reactivity and properties. This differentiates it from other piperidine derivatives, making it valuable in various synthetic and research applications.
Properties
CAS No. |
52346-11-9 |
---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate |
InChI |
InChI=1S/C13H23NO2/c1-5-10-9-14-7-6-11(10)8-12(15)16-13(2,3)4/h5,10-11,14H,1,6-9H2,2-4H3/t10-,11-/m0/s1 |
InChI Key |
ZEHOOORBLCQKOE-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CCNC[C@@H]1C=C |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNCC1C=C |
Purity |
95 |
Origin of Product |
United States |
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